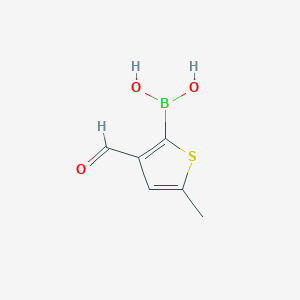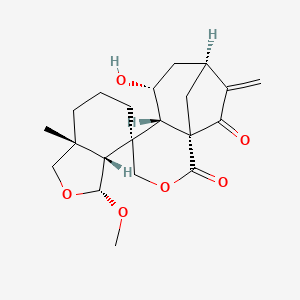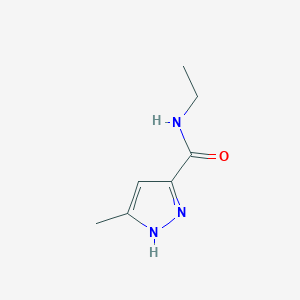![molecular formula C39H24IrN3S3 B3028937 fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) CAS No. 405289-74-9](/img/structure/B3028937.png)
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)
Descripción general
Descripción
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III): is an organometallic complex known for its efficient red phosphorescent emission. This compound is widely used in organic light-emitting diodes (OLEDs) and polymer solar cells due to its excellent photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) typically involves the reaction of iridium trichloride with 2-(benzo[b]thiophen-2-yl)pyridine ligands under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with the addition of a base like potassium carbonate to facilitate the formation of the complex .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s emission characteristics.
Substitution: Ligand substitution reactions can occur, where the 2-(benzo[b]thiophen-2-yl)pyridine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can produce lower oxidation state iridium complexes .
Aplicaciones Científicas De Investigación
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) has a wide range of scientific research applications:
Chemistry: Used as a dopant in OLEDs to enhance device efficiency and stability.
Biology: Investigated for its potential use in bioimaging due to its phosphorescent properties.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials for electronic devices and sensors
Mecanismo De Acción
The compound exerts its effects through its ability to emit red phosphorescence. This is achieved by the excitation of electrons to higher energy states, followed by radiative decay to the ground state. The molecular targets and pathways involved include interactions with organic molecules in OLEDs and biological systems, where the compound’s emission properties are harnessed for imaging and therapeutic applications .
Comparación Con Compuestos Similares
Tris(2-phenylpyridinato-C2,N)iridium(III): Known for its green phosphorescence, used in OLEDs.
Tris(2-(2-pyridyl)benzothiophen-3-yl)iridium(III): Another red phosphorescent emitter with similar applications
Uniqueness: fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) is unique due to its specific ligand structure, which provides distinct photophysical properties, making it highly efficient for red emission in OLEDs and other applications .
Propiedades
IUPAC Name |
2-(3H-1-benzothiophen-3-id-2-yl)pyridine;iridium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C13H8NS.Ir/c3*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;/h3*1-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGICQHVMVTCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24IrN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745377 | |
| Record name | Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405289-74-9 | |
| Record name | Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)


![Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3028865.png)








